molecular formula C28H46O2 B7728050 Cholesteryl formate

Cholesteryl formate

Cat. No.: B7728050
M. Wt: 414.7 g/mol
InChI Key: YEYCQJVCAMFWCO-UHFFFAOYSA-N
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Description

Cholesteryl formate is an organic compound with the molecular formula C28H46O2. It is an ester derived from cholesterol and formic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and materials science.

Scientific Research Applications

Cholesteryl formate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other cholesteryl derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of liquid crystals for display technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl formate can be synthesized through the esterification of cholesterol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the continuous addition of cholesterol and formic acid to the reactor, along with the catalyst, and the product is continuously removed from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound can yield cholesterol and formic acid.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different cholesteryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: this compound oxide.

    Reduction: Cholesterol and formic acid.

    Substitution: Various cholesteryl derivatives depending on the nucleophile used.

Mechanism of Action

Cholesteryl formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and stability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets of this compound include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.

Comparison with Similar Compounds

Cholesteryl formate is unique compared to other cholesteryl esters due to its specific ester linkage with formic acid. Similar compounds include:

    Cholesteryl acetate: An ester of cholesterol and acetic acid.

    Cholesteryl oleate: An ester of cholesterol and oleic acid.

    Cholesteryl palmitate: An ester of cholesterol and palmitic acid.

This compound stands out due to its distinct chemical structure and the specific properties it imparts to the compounds it forms.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCQJVCAMFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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